molecular formula C24H27N3O3S B2605916 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole CAS No. 1030237-82-1

2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole

Cat. No.: B2605916
CAS No.: 1030237-82-1
M. Wt: 437.56
InChI Key: UMMOTSAAQPDRRJ-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole features a 1,3-oxazole core substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a piperazinylmethyl moiety. The piperazine ring is further modified by a sulfonylated (E)-styryl group (C₆H₅-CH=CH-SO₂-).

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-19-8-9-23(20(2)16-19)24-25-22(18-30-24)17-26-11-13-27(14-12-26)31(28,29)15-10-21-6-4-3-5-7-21/h3-10,15-16,18H,11-14,17H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMOTSAAQPDRRJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole exhibits significant biological activity that has been the focus of various studies. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement that includes a piperazine ring and an oxazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Studies have demonstrated that oxazole derivatives possess notable antimicrobial properties . For instance, a review highlighted that various oxazole compounds exhibited antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli . The specific compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that compounds containing oxazole rings can exhibit anticancer activity . In vitro studies have reported that similar derivatives inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression . The presence of the sulfonylpiperazine group may enhance this activity by facilitating better interaction with cellular targets.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Compounds with similar structures have been shown to interfere with bacterial protein synthesis, leading to cell death.
  • Disruption of Cell Membrane Integrity : Some derivatives cause permeability changes in microbial membranes.
  • Apoptosis Induction in Cancer Cells : By activating apoptotic pathways, these compounds can selectively induce cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Staphylococcus aureus Inhibition : A study on oxazole derivatives reported significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
  • Anticancer Efficacy : In vitro tests on human cancer cell lines showed that certain oxazole derivatives reduced viability by over 70% at concentrations of 10 µM within 48 hours .

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 5 µg/mL
AntifungalCandida albicansSignificant growth inhibition
AnticancerHeLa cells70% viability reduction at 10 µM
CytotoxicityMCF-7 breast cancer cellsInduction of apoptosis

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound 1,3-oxazole 2-(2,4-dimethylphenyl); 4-(sulfonylated (E)-styryl-piperazinylmethyl) C₂₉H₃₀N₃O₃S ~524.64 g/mol High lipophilicity; potential kinase inhibition due to sulfonamide group
4-(2,4-Dimethylphenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-1,3-thiazole () 1,3-thiazole 4-(2,4-dimethylphenyl); 2-(furan-linked hydrazine) C₁₆H₁₆N₄OS 336.39 g/mol Moderate solubility; hydrazine moiety may confer chelation properties
4-{2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl methyl ether () 1,3-thiazole 4-(methoxyphenyl); 2-(benzodioxin-sulfonyl-piperazinyl) C₂₃H₂₄N₄O₅S₂ 532.63 g/mol Enhanced electron-withdrawing effects from benzodioxin sulfonyl; CNS activity
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-1-phenylazetidin-2-one () Azetidinone Azetidinone core; fluorophenyl-piperazine; 4-methoxyphenyl C₂₇H₂₈FN₃O₂ 445.53 g/mol Rigid β-lactam ring; potential antibacterial activity
4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol () 1,2,4-oxadiazole Oxadiazole core; methoxyphenyl-piperazine; phenolic group C₂₁H₂₄N₄O₃ 380.45 g/mol Polar phenolic group improves aqueous solubility; serotonin receptor affinity

Pharmacological and Physicochemical Insights

Core Heterocycle Differences: 1,3-Oxazole (target compound) vs. 1,3-thiazole (): Thiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity, whereas oxazoles may offer better π-π stacking in receptor binding .

Substituent Effects :

  • Sulfonamide vs. Hydrazine : The target’s sulfonamide group enhances hydrogen-bonding capacity compared to the hydrazine in , which may improve kinase inhibitory activity .
  • Dimethylphenyl vs. Methoxyphenyl : The dimethylphenyl group (target) increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxyphenyl () introduces metabolic liability via demethylation .

Piperazine Modifications :

  • Styryl Sulfonyl (target) vs. Benzodioxin Sulfonyl (): The styryl group’s conjugated double bond may enhance fluorescence properties for imaging applications, while benzodioxin sulfonyl groups improve electron-withdrawing effects for CNS drugs .

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